molecular formula C6H7NO2S B8729887 2-(1,3-thiazol-4-yl)propanoic acid CAS No. 1190392-81-4

2-(1,3-thiazol-4-yl)propanoic acid

Cat. No.: B8729887
CAS No.: 1190392-81-4
M. Wt: 157.19 g/mol
InChI Key: FMZBIKUWVVQHQJ-UHFFFAOYSA-N
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Description

2-(1,3-thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of 2-(1,3-thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of thiazole derivatives followed by hydrolysis to yield the desired acid . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-yl)propanoic acid involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-(1,3-thiazol-4-yl)propanoic acid can be compared with other thiazole derivatives such as:

Properties

CAS No.

1190392-81-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9)

InChI Key

FMZBIKUWVVQHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.0 g (27 mmol) of ethyl 2-(1,3-thiazol-4-yl)propanoate from step A above in 25 mL of methanol was added dropwise to a mixture of 6.6 mL (33 mmol) of a 5 N aqueous NaOH solution, water (16 ml) and methanol (30 ml). After addition was complete the mixture was stirred for 2 h. The methanol was removed by evaporation and the pH of the remaining aqueous was adjusted to ˜2.5 with a concentrated hydrogen chloride solution. The mixture was saturated with solid sodium chloride and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and treated with activated charcoal overnight. The mixture was filtered and evaporated to afford the title compound as an off-white solid 4.0 g (95%). 1H NMR (500 MHz, CDCl3) δ: 1.63 (d, J=7.3, 3H), 4.11 (q, J=7.3), 7.25 (d, J=1.8, 1H), 8.88 (d, J=1.8, 1H), 10.25 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

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